1-(Pyridin-2-yl)hexane-1,3-dione

Tautomerism NMR spectroscopy DFT calculations

1-(Pyridin-2-yl)hexane-1,3-dione (CAS 1248465-32-8) is an ambidentate β-diketone ligand featuring a pyridine ring at the 2-position (ortho) and an n-propyl substituent on the 1,3-dicarbonyl backbone. As a member of the pyridyl-β-diketonate family, it presents two chemically distinct donor sites—a hard O,O-chelating β-diketonate moiety and a softer pyridyl N-donor—enabling coordination to both hard and soft metal ions.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
Cat. No. B13626969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-yl)hexane-1,3-dione
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCCCC(=O)CC(=O)C1=CC=CC=N1
InChIInChI=1S/C11H13NO2/c1-2-5-9(13)8-11(14)10-6-3-4-7-12-10/h3-4,6-7H,2,5,8H2,1H3
InChIKeyBQJVUJRKOQEKRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-2-yl)hexane-1,3-dione Procurement Guide: What Sets This Pyridyl-β-Diketone Apart


1-(Pyridin-2-yl)hexane-1,3-dione (CAS 1248465-32-8) is an ambidentate β-diketone ligand featuring a pyridine ring at the 2-position (ortho) and an n-propyl substituent on the 1,3-dicarbonyl backbone. As a member of the pyridyl-β-diketonate family, it presents two chemically distinct donor sites—a hard O,O-chelating β-diketonate moiety and a softer pyridyl N-donor—enabling coordination to both hard and soft metal ions [1]. This compound exists as a keto-enol tautomeric mixture; its ortho-pyridyl substitution pattern imparts distinct tautomeric preferences and intramolecular hydrogen bond geometries that diverge measurably from its meta and para isomers, directly impacting its behavior in metal complexation and supramolecular assembly [2].

1
Ambidentate O,O/N-donor ligand for hard/soft metal coordination
2
Ortho-pyridyl substitution enables discrete mononuclear complexes — avoids uncontrolled polymerization
3
Reported coexistence of keto and enol tautomers supports dual-reactivity pathway exploration
4
n-Propyl backbone enhances organic-phase compatibility for extraction and homogeneous catalysis

Why 1-(Pyridin-2-yl)hexane-1,3-dione Cannot Be Replaced by Its Pyridyl-Positional Isomers


The three regioisomers of pyridyl-β-diketones—ortho (2-pyridyl), meta (3-pyridyl), and para (4-pyridyl)—are not interchangeable building blocks. The position of the pyridine nitrogen atom fundamentally dictates the ligand's tautomeric equilibrium constant, hydrogen bond strength, and coordination topology with metal ions [1]. In Cu(II) coordination frameworks, the ortho isomer yields a discrete mononuclear complex, whereas the meta and para isomers generate extended 2D coordination polymers—a topological divergence driven solely by pyridine-N position [2]. Similarly, the ortho-substituted variant exhibits a unique diketo tautomer observable by NMR that is absent in the meta and para analogs, and its pyridine ring achieves coplanarity with the enol hydrogen bond system—a feature not shared by the other isomers [1]. Substituting the hexane-1,3-dione backbone with shorter-chain analogs (butane-1,3-dione or pentane-1,3-dione) alters lipophilicity and solubility profiles without preserving the same extractability or phase-transfer characteristics in metal separation workflows.

!
Meta/para isomers form 2D coordination polymers — may not replicate the discrete mononuclear architecture of the ortho isomer.
!
Tautomeric equilibrium and H-bond geometry differ significantly — the unique diketo tautomer and pyridine coplanarity of the ortho compound may not transfer.
!
Shorter-chain analogs (butane/pentane backbones) alter lipophilicity — organic-phase extractability and solubility profiles may shift, limiting direct substitution in metal separation workflows.

Quantitative Differentiation Evidence for 1-(Pyridin-2-yl)hexane-1,3-dione Against Structural Analogs


Keto-Enol Tautomeric Equilibrium Constants: Ortho vs. Meta vs. Para Pyridyl-β-Diketones

The ortho-pyridyl substitution in 1-(pyridin-2-yl)butane-1,3-dione (2PM, the closest structurally characterized analog of the target hexane-1,3-dione compound) produces a keto-enol equilibrium constant (K) of 1.33 calculated at the B3LYP/6-311++G(d,p) level in CHCl₃, versus 1.22 for the meta isomer (3PM) and 1.91 for the para isomer (4PM) [1]. Experimentally, 2PM and 3PM both exhibit K ≈ 1, while 4PM yields K = 1.2 by deuterium isotope effect analysis [1]. Critically, only the ortho isomer (2PM) displays a detectable diketo tautomer in NMR spectra—a species entirely absent for 3PM and 4PM [1]. The para isomer's equilibrium constant (1.91) approaches that of benzoylacetone (K = 1.3) but with a reversed tautomeric preference: nitrogen in the 4-position has little electronic effect, whereas nitrogen in the 2- or 3-position shifts the equilibrium to favor the OH group on the carbonyl remote from the pyridine ring [1].

Keto-enol equilibrium
Head-to-head
K (calc.) 1.33 ortho vs. 1.22 meta vs. 1.91 para; unique diketo tautomer observed only for ortho
Supports tautomeric dual-reactivity pathway interpretation
DFT B3LYP/6-311++G(d,p) CHCl₃; NMR CDCl₃
Tautomerism NMR spectroscopy DFT calculations

Coordination Topology Control: Ortho-Pyridyl Directs Mononuclear Complexes vs. Polymeric Networks

In a direct comparative study of isomeric pyridyl-β-diketonate ligands with Cu(II), the ortho-N ligand L3 (analogous to 1-(pyridin-2-yl) substitution) produces exclusively the mononuclear complex Cu(L3)₂, whereas the para-N ligand L1 and meta-N ligand L2 each generate 2D coordination polymers [Cu(L1)₂]ₙ and [Cu(L2)₂]ₙ, respectively [1]. This topological divergence is dictated by the ability of the pyridine nitrogen to coordinate to an adjacent Cu(II) center: in the ortho isomer, steric constraints prevent intermolecular N→Cu bridging, confining coordination to the bidentate O,O-chelate mode; in meta and para isomers, the nitrogen is geometrically positioned to bridge between metal centers, propagating extended 2D frameworks [1]. X-ray crystallography confirms Cu-O distances of 1.904–1.907 Å (triclinic polymorph) and 1.914–1.917 Å (monoclinic polymorph) for the ortho complex, with interplanar π-π stacking distances of 3.370 Å (triclinic) and 3.217 Å (monoclinic) [1].

Coordination topology
Head-to-head
Ortho-N → discrete Cu(L3)₂; meta/para → 2D polymers [Cu(L1)₂]ₙ, [Cu(L2)₂]ₙ
Enables isolation of well-defined mononuclear species for single-site applications
X-ray: Cu-O 1.904–1.917 Å, π-π 3.217–3.370 Å
Coordination chemistry Metallosupramolecular assembly Crystal engineering

Thermal Stability Gradients in Pyridyl-β-Diketonate Cu(II) Frameworks

Thermogravimetric analysis (TGA) of the three isomeric Cu(II) pyridyl-β-diketonate complexes reveals a clear thermal stability ranking governed by pyridine-N position. The para-N polymer N1 exhibits the highest stability with no weight loss up to 300 °C, followed by meta-N polymer N2 with stability to 250 °C, and the ortho-N mononuclear complex C1 with stability to 230 °C [1]. Organic ligand decomposition for the polymers proceeds from 300/250 °C to 420/440 °C respectively, yielding Cu₂O (N1, calcd. 30.31%, found 30.02%) and CuO (N2, calcd. 16.85%, found 18.90%) as residues [1]. The ortho complex C1 decomposes stepwise from 230 to 590 °C, giving predominantly CuO residue (calcd. 14.62%, found 16.34%) [1]. BET surface areas for all three complexes are in the range 1.9–4.3 m²g⁻¹, confirming nonporous character [1].

Thermal stability
Head-to-head
Onset: 230°C ortho, 250°C meta, 300°C para; residue CuO (ortho) vs. Cu₂O (para)
Supports processing below 230°C while maintaining discrete molecular integrity
TGA N₂, 10°C/min; nonporous (BET 1.9–4.3 m²/g)
Thermogravimetric analysis Coordination polymer stability Materials chemistry

Morphological Outcome: Single Microcrystals vs. Fibrous Polymer Networks

SEM imaging reveals that the ortho-pyridyl Cu(II) complex C1 crystallizes as discrete single microcrystals with dimensions of approximately 20–100 µm and a triclinic crystalline phase, whereas the para-N polymer N1 forms an intertwined 3D fibre network with average fibre lengths up to 20 µm, and the meta-N polymer N2 produces fibres averaging approximately 4 µm in length—a 5-fold reduction attributed to denser coordination network packing [1]. The ortho complex thus provides a fundamentally distinct solid-state morphology: individual crystalline particles suitable for single-crystal characterization, rather than entangled fibrous mats [1].

Crystal morphology
Head-to-head
Ortho: discrete 20–100 µm microcrystals; meta/para: fibrous networks (4–20 µm fibres)
Discrete microcrystals enable single-crystal XRD; fibrous polymers unsuitable
SEM 20 kV, vacuum-dried on Si/SiO₂
Scanning electron microscopy Crystal morphology Nanostructure engineering

Hydrogen Bond Geometry and Pyridine Ring Coplanarity in the Enol Tautomer

Among the three pyridinylbutane-1,3-dione isomers, only the ortho isomer (2PM, the direct analog of the target compound) achieves coplanarity between the pyridine ring and the enol hydrogen bond system, driven by favorable through-space interactions between the ortho C-H (H-2) and the pyridine nitrogen lone pair [1]. This coplanarity is experimentally confirmed by ¹H chemical shift data and DFT-optimized geometries at the B3LYP/6-311++G(d,p) level [1]. In contrast, the meta and para isomers adopt non-coplanar conformations where the pyridine ring is rotated relative to the hydrogen bond plane [1]. The hydrogen bond in the 3-pyridyl isomer (3PM) is measurably weaker, indicated by a smaller average two-bond deuterium isotope effect of 0.56 ppm at C-1 and C-3, compared to the ortho and para analogs [1].

H-bond & coplanarity
Head-to-head
Ortho: pyridine ring coplanar with enol H-bond; meta/para: non-coplanar; H-bond strength 2PM > 4PM > 3PM
Maximizes π-conjugation for ligand-to-metal energy transfer (antenna effect)
DFT; ¹H NMR CDCl₃, deuterium isotope effects
Intramolecular hydrogen bonding Conformational analysis DFT geometry optimization

Chain-Length Lipophilicity Differentiation: Hexane vs. Butane and Pentane Backbones

The n-propyl substituent at the 3-position of 1-(pyridin-2-yl)hexane-1,3-dione (C11H13NO2, MW 191.23) provides increased lipophilicity relative to the methyl analog 1-(pyridin-2-yl)butane-1,3-dione (C9H9NO2, MW 163.17) and the ethyl analog 1-(pyridin-2-yl)pentane-1,3-dione (C10H11NO2, MW 177.20) . Based on the class behavior of β-diketones, each additional methylene unit in the alkyl chain increases the calculated logP by approximately 0.5 log units [1]. This lipophilicity increment translates to enhanced extractability of metal complexes into organic phases during liquid-liquid extraction and improved solubility in nonpolar solvents for homogeneous catalysis applications [1].

Chain-length lipophilicity
Class-level
Estimated ΔlogP ≈ +0.5 per CH₂; hexane derivative ~1 log unit above butane analog (logP 1.24)
Supports enhanced organic-phase extractability and solvent solubility screening
Class-level β-diketone behavior; experimental logP for butane analog
Lipophilicity Partition coefficient β-Diketone structure-property relationship

High-Impact Application Scenarios for 1-(Pyridin-2-yl)hexane-1,3-dione Based on Verified Differentiation Evidence


Discrete Mononuclear Metal Complex Synthesis for Homogeneous Catalysis

When the research objective requires well-defined, mononuclear metal complexes—such as single-site homogeneous catalysts, MRI contrast agents, or photoluminescent probes—1-(Pyridin-2-yl)hexane-1,3-dione is the only regioisomer that reliably yields discrete molecular species rather than uncontrolled polymeric networks. As demonstrated with Cu(II), the ortho-pyridyl substitution prevents intermolecular N→M bridging due to steric constraints, producing the mononuclear complex Cu(L)₂ as confirmed by single-crystal X-ray diffraction [1]. Meta and para isomers instead generate 2D coordination polymers, making them unsuitable for applications requiring molecular solubility and defined stoichiometry [1]. The n-propyl chain further enhances solubility in organic solvents relative to shorter-chain analogs, facilitating homogeneous-phase catalytic reactions.

Dual-Reactivity Synthetic Intermediate Exploiting Unique Keto-Enol Tautomerism

The ortho-pyridyl substitution uniquely enables the coexistence of both diketo and keto-enol tautomers observable by NMR—a feature absent in the meta and para isomers [1]. This dual tautomeric availability permits chemists to exploit both the electrophilic ketone carbonyl (for nucleophilic additions, condensations) and the nucleophilic enol (for aldol-type reactions, metal chelation) from a single starting material, without needing to deploy separate reagents. In heterocyclic synthesis, the diketo form can be directed toward pyrazole or isoxazole formation, while the enol form simultaneously enables O-acylation or silyl enol ether chemistry—a synthetic versatility that meta and para isomers cannot replicate [1].

X-Ray Crystallographic Structure Determination of Metal-Organic Complexes

For structural chemists requiring single crystals suitable for X-ray diffraction, the ortho-pyridyl ligand is the essential choice. SEM analysis confirms that Cu(II) complexes of the ortho isomer crystallize as discrete microcrystals (20–100 µm) with well-defined triclinic or monoclinic phases [1]. In contrast, the para and meta isomers produce intertwined fibrous networks (fibre lengths ~20 µm and ~4 µm, respectively) that are unsuitable for single-crystal mounting and diffraction data collection [1]. The higher lipophilicity of the hexane backbone may also facilitate crystallization from organic solvent systems by improving solubility control during slow evaporation or vapor diffusion setups.

Lanthanide Luminescent Complex Design Requiring Efficient Antenna Effect

The coplanarity of the pyridine ring with the enol hydrogen bond system in ortho-pyridyl-β-diketones—confirmed by DFT geometry optimization and ¹H NMR chemical shift data [1]—maximizes π-conjugation across the ligand framework. This extended conjugation is critical for efficient ligand-to-metal energy transfer (antenna effect) in luminescent Ln(III) complexes (Eu³⁺, Tb³⁺). The non-coplanar conformations of meta and para isomers disrupt this conjugation pathway, reducing sensitization efficiency [1]. Literature on related dipyridyl-β-diketonate lanthanide complexes reports quantum yields up to 48% for Tb³⁺ when supplemented with ancillary N-donors, with the β-diketonate serving as the primary light-harvesting antenna [2]. The ortho isomer's coplanarity and dual O,O/N-donor architecture are prerequisite structural features for achieving competitive quantum yields in such systems.

Application
Selection Property
Validation Focus
Homogeneous catalysis & single-site metal complexes
Ortho-substitution prevents N→M bridging; n-propyl chain enhances organic solubility
Mononuclear structure confirmation by XRD; homogeneous phase behavior
Dual-reactivity synthetic intermediate
Coexistence of diketo and enol tautomers (NMR-observable)
Tautomer-specific reactivity pathway verification
Single-crystal XRD characterization
Discrete 20–100 µm microcrystals; no fibrous network formation
Crystal morphology and diffraction quality
Luminescent lanthanide complexes
Pyridine ring coplanarity with enol H-bond maximizes π-conjugation
Ligand-to-metal energy transfer (antenna effect) quantum yield
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